molecular formula C10H22O4S2 B3058369 3,6,9,12-Tetraoxatetradecane-1,14-dithiol CAS No. 89141-20-8

3,6,9,12-Tetraoxatetradecane-1,14-dithiol

Cat. No.: B3058369
CAS No.: 89141-20-8
M. Wt: 270.4 g/mol
InChI Key: JYOUFUGWIRAUMM-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradecane-1,14-dithiol is an organic compound with the molecular formula C10H22O4S2 It is a member of the polyethylene glycol family, characterized by the presence of multiple ether linkages and terminal thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-dithiol typically involves the reaction of polyethylene glycol derivatives with thiol-containing reagents. One common method is the reaction of 3,6,9,12-Tetraoxatetradecane-1,14-diol with thionyl chloride to form the corresponding dichloride, followed by reaction with sodium hydrosulfide to introduce the thiol groups.

Reaction Conditions:

  • Step 1: Reaction with thionyl chloride

      Reagents: 3,6,9,12-Tetraoxatetradecane-1,14-diol, thionyl chloride

      Conditions: Anhydrous conditions, reflux

      Product: 3,6,9,12-Tetraoxatetradecane-1,14-dichloride

  • Step 2: Reaction with sodium hydrosulfide

      Reagents: 3,6,9,12-Tetraoxatetradecane-1,14-dichloride, sodium hydrosulfide

      Conditions: Aqueous conditions, room temperature

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatetradecane-1,14-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation:

      Reagents: Hydrogen peroxide, iodine

      Conditions: Mild conditions, aqueous or organic solvents

      Products: Disulfides

  • Reduction:

      Reagents: Dithiothreitol, tris(2-carboxyethyl)phosphine

      Products: Thiol groups

  • Substitution:

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic conditions, organic solvents

      Products: Substituted thiol derivatives

Scientific Research Applications

3,6,9,12-Tetraoxatetradecane-1,14-dithiol has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through thiol-disulfide exchange reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-dithiol is primarily based on its thiol groups, which can form covalent bonds with various substrates. The thiol groups can undergo oxidation to form disulfides, participate in thiol-disulfide exchange reactions, and act as nucleophiles in substitution reactions. These properties enable the compound to modify biomolecules, cross-link polymers, and form stable conjugates with other molecules.

Comparison with Similar Compounds

3,6,9,12-Tetraoxatetradecane-1,14-dithiol can be compared with other similar compounds, such as:

    3,6,9,12-Tetraoxatetradecane-1,14-diol: Lacks thiol groups, making it less reactive in thiol-specific reactions.

    3,6,9,12-Tetraoxatetradecane-1,14-diamine: Contains amine groups instead of thiol groups, leading to different reactivity and applications.

    3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: A derivative with sulfonate groups, used as a cross-linker in different contexts.

The uniqueness of this compound lies in its dual thiol groups, which provide versatile reactivity and enable a wide range of applications in various fields.

Properties

IUPAC Name

2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S2/c15-9-7-13-5-3-11-1-2-12-4-6-14-8-10-16/h15-16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOUFUGWIRAUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS)OCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520300
Record name 3,6,9,12-Tetraoxatetradecane-1,14-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89141-20-8
Record name 3,6,9,12-Tetraoxatetradecane-1,14-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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